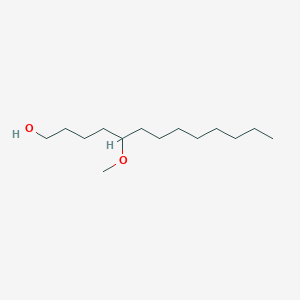
5-Methoxytridecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxytridecan-1-OL is an organic compound with the molecular formula C14H30O2. It is a long-chain alcohol with a methoxy group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytridecan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-tridecanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the methoxy group on the fifth carbon atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxytridecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxytridecanal or 5-methoxytridecanoic acid.
Reduction: Formation of 5-methoxytridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methoxytridecan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxytridecan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxyoctadecan-1-ol: Known for its neuroprotective effects.
5-Methylheptadecan-7-ol: Used as a sex pheromone component in certain moth species.
Uniqueness
5-Methoxytridecan-1-OL is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and long carbon chain contribute to its versatility in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
919076-80-5 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
5-methoxytridecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-11-14(16-2)12-9-10-13-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
FOCPKGRLLCAIGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


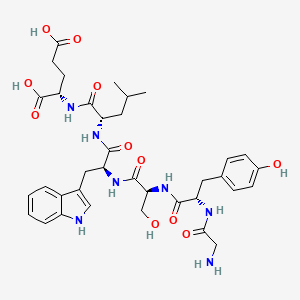
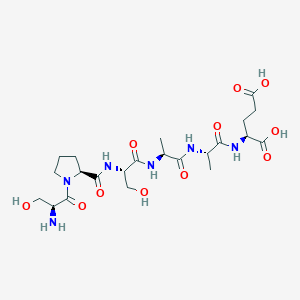
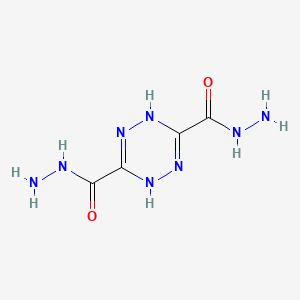
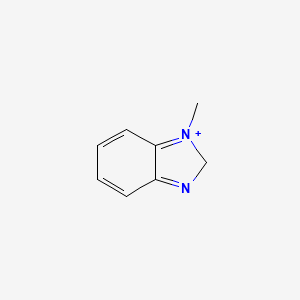
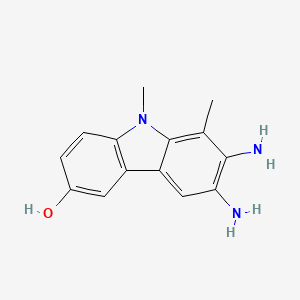
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
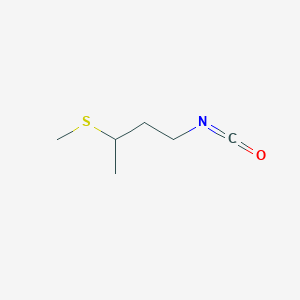
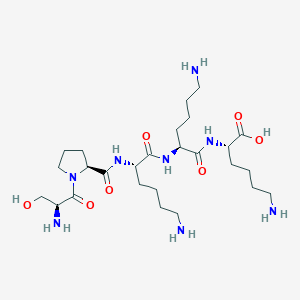
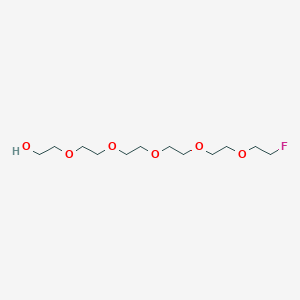
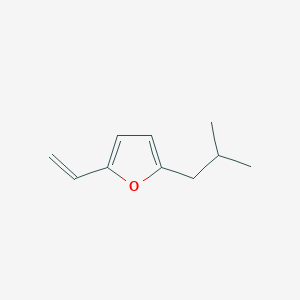
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)
